3-(4-chlorophenyl)-2-ethyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-2-ethyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure combining pyrazolo, pyrido, and thiazole moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-ethyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This intermediate then undergoes cyclization with thiosemicarbazide to form the thiazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo and pyrido rings, culminating in the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-ethyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-2-ethyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on cell cycle progression and apoptosis induction in cancer cells.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-ethyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins and subsequent phosphorylation of target substrates. This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Thiazolo[4,5-b]pyridine: A compound with a thiazole and pyridine ring system, also investigated for its biological activities.
Uniqueness
3-(4-chlorophenyl)-2-ethyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its combination of three distinct heterocyclic rings, which contribute to its potent and selective inhibition of CDKs. This structural complexity enhances its binding affinity and specificity for the target enzymes, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C20H14ClN5OS |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-11-(1,3-thiazol-2-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H14ClN5OS/c1-2-15-17(12-3-5-13(21)6-4-12)18-23-11-14-16(26(18)24-15)7-9-25(19(14)27)20-22-8-10-28-20/h3-11H,2H2,1H3 |
InChI Key |
FEBKWILBWWPTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=NC=CS5 |
Origin of Product |
United States |
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